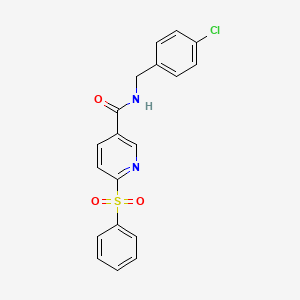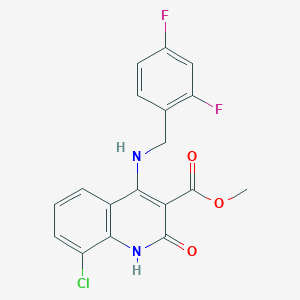
N-(4-chlorobenzyl)-6-(phenylsulfonyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a benzenesulfonyl group and a carboxamide group linked to a 4-chlorophenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of a pyridine derivative followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group, leading to different products.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyridine ring and carboxamide group may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(trifluoromethyl)benzenesulfonyl-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide
- 6-(methylsulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide
- 6-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide
Uniqueness
6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential for enzyme inhibition, while the pyridine ring and carboxamide group contribute to its versatility in various applications.
Propiedades
Fórmula molecular |
C19H15ClN2O3S |
|---|---|
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3S/c20-16-9-6-14(7-10-16)12-22-19(23)15-8-11-18(21-13-15)26(24,25)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,22,23) |
Clave InChI |
YNCKXDFOLWEHTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B11268098.png)
![N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B11268104.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268110.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B11268123.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11268131.png)
![ethyl 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11268133.png)

![N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11268140.png)
![Benzyl {[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11268145.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B11268148.png)

![N-(2-Bromo-4-methylphenyl)-2-{[2-(pyrrolidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide](/img/structure/B11268156.png)
![N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11268157.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11268158.png)
